![molecular formula C20H17N5O B026784 2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide CAS No. 105212-30-4](/img/structure/B26784.png)
2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide
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Overview
Description
2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism Of Action
Veliparib exerts its anti-cancer effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
Veliparib has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms. Veliparib has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Advantages And Limitations For Lab Experiments
Veliparib has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, making it a useful tool for studying combination therapies.
One limitation of Veliparib is its potential toxicity, particularly at higher doses. It has also been shown to have limited efficacy as a single agent in some types of cancer, highlighting the importance of combination therapies.
Future Directions
There are several potential future directions for the use of Veliparib in cancer treatment. One area of research is the development of biomarkers to predict response to Veliparib and other PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib in different types of cancer. Finally, there is ongoing research into the potential use of Veliparib in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
Veliparib is a potent inhibitor of PARP enzymes with potential therapeutic applications in cancer treatment. It has been extensively studied for its ability to enhance the efficacy of chemotherapy and radiotherapy and sensitize cancer cells to DNA-damaging agents. Veliparib has several advantages for use in laboratory experiments, including its potency and selectivity as a PARP inhibitor. However, its potential toxicity and limited efficacy as a single agent in some types of cancer highlight the importance of combination therapies. Ongoing research into the potential use of Veliparib in other diseases and the development of biomarkers to predict response to Veliparib will help to further elucidate its potential therapeutic applications.
Synthesis Methods
Veliparib can be synthesized through a multi-step process involving the condensation of 2-amino-5-bromo-benzofuran with ethyl 2-(chloromethyl)acrylate, followed by amination and cyclization reactions. The final product is obtained after several purification steps and characterized using various spectroscopic techniques.
Scientific Research Applications
Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in various types of cancer, including breast, ovarian, and lung cancer. Veliparib has also been shown to sensitize cancer cells to DNA-damaging agents and induce cell death.
properties
CAS RN |
105212-30-4 |
---|---|
Product Name |
2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide |
Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C20H17N5O/c21-19(22)12-3-6-18-14(7-12)9-16(26-18)5-4-15-8-11-1-2-13(20(23)24)10-17(11)25-15/h1-10,25H,(H3,21,22)(H3,23,24)/b5-4+ |
InChI Key |
GCRYQJZPRMMLMQ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Other CAS RN |
105212-30-4 |
synonyms |
2-(2-(6-amindinoindole-2-yl)vinyl)-1-benzofuran-5-carboxamidine 2-AIVBC |
Origin of Product |
United States |
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